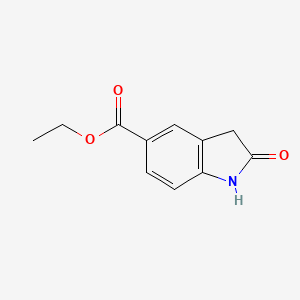

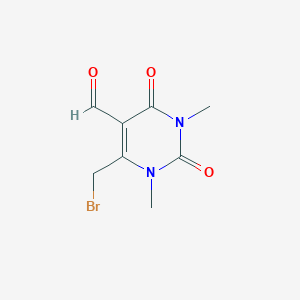

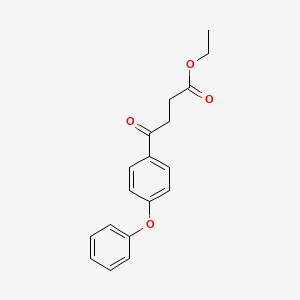

![molecular formula C11H18O B1315546 Spiro[4.6]undecan-1-one CAS No. 106185-60-8](/img/structure/B1315546.png)

Spiro[4.6]undecan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiro[4.6]undecan-1-one is a type of spiro compound . Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have intriguing conformational and configurational aspects .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . These derivatives often contain S and O heterocycles, exhibiting similar [bis(1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of this compound derivatives is quite complex. They exhibit helical disposition of the six-membered rings, and the helix can turn identical with itself after each fourth six-membered ring . The flipping of the six-membered rings transforms one enantiomer into the other, this conformational equilibrium being an enantiomeric inversion .Chemical Reactions Analysis

This compound and its derivatives can undergo a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can vary widely depending on the specific compound. For example, 1,4,8-Trioxaspiro[4.6]undecan-9-one has a density of 1.2±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用

Chiral Separation and Configuration Determination

Spirocyclic compounds, including derivatives of Spiro[4.6]undecan-1-one, are significant in the pharmaceutical industry for their roles as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers. The ability to separate chiral spiro compounds and determine their configuration is crucial for developing pharmaceuticals and understanding their interactions at the molecular level (Liang et al., 2008).

Synthesis and Chemical Reactions

The synthesis of this compound derivatives through C–H insertion reactions has been explored, offering a pathway to α,β′-dioxospirane systems. These synthetic routes highlight the compound's versatility in forming complex molecular architectures, essential for developing new materials and chemicals (Aburel et al., 2000).

Novel Synthetic Routes and Structural Analysis

Research on this compound derivatives has led to the discovery of novel synthetic routes and structural analyses, providing insights into their chemical behavior and potential applications. These studies contribute to the broader field of organic chemistry, enabling the design and synthesis of new compounds with specific properties for various applications (Ghotekar et al., 2020).

Stereochemistry and Structural Diversity

The exploration of stereochemistry and the synthesis of new spiro[5.5]undecane derivatives have provided valuable information on the structural diversity and potential applications of these compounds. Such research underscores the importance of structural analysis in understanding the properties and functions of spirocyclic compounds (Mihis et al., 2012).

Safety and Hazards

作用機序

Mode of Action

The mode of action of Spiro[4Spiro compounds are known for their intriguing conformational and configurational aspects . The flipping of the six-membered rings in these compounds can lead to an enantiomeric inversion, transforming one enantiomer into another . This dynamic behavior could potentially influence the compound’s interaction with its targets.

特性

IUPAC Name |

spiro[4.6]undecan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDCOQCEMZFITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545295 |

Source

|

| Record name | Spiro[4.6]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106185-60-8 |

Source

|

| Record name | Spiro[4.6]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

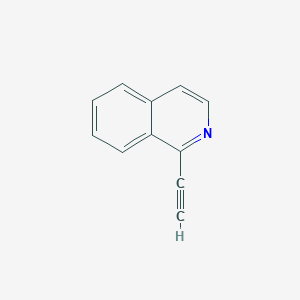

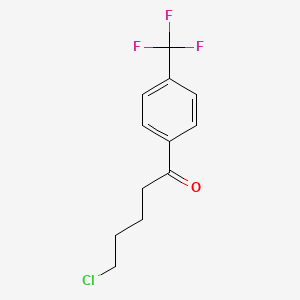

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)

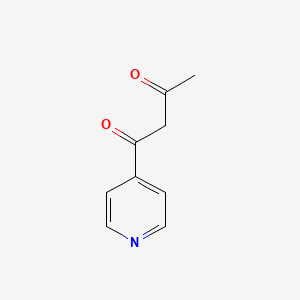

![5-Methoxybenzo[d]thiazole](/img/structure/B1315470.png)

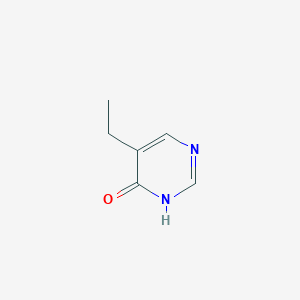

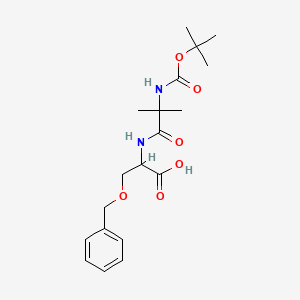

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)